2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide
Description
Chemical Structure and Properties
The compound 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide (molecular formula: C₉H₁₀N₆O, molecular weight: 218.22 g/mol) features a 1,2,4-triazole core substituted at the 5-position with a 3-pyridyl group and at the 3-position with an acetohydrazide moiety . Its structure combines a heteroaromatic triazole ring with a hydrazide functional group, enabling diverse interactions with biological targets. The 3-pyridyl substituent enhances water solubility compared to purely aromatic derivatives, while the hydrazide group facilitates hydrogen bonding and coordination chemistry .
Properties
IUPAC Name |
2-(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)acetohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N6O/c10-13-8(16)4-7-12-9(15-14-7)6-2-1-3-11-5-6/h1-3,5H,4,10H2,(H,13,16)(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVPQJMSEYVSRSX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NNC(=N2)CC(=O)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile derivative under acidic or basic conditions.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a pyridine boronic acid with a halogenated triazole derivative in the presence of a palladium catalyst.
Acetohydrazide Formation: The final step involves the reaction of the triazole-pyridine intermediate with acetic hydrazide under reflux conditions to form the desired acetohydrazide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of more efficient catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often under reflux conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of triazole can inhibit the growth of various bacterial strains and fungi. The presence of the pyridine ring enhances the lipophilicity of the compound, facilitating better membrane penetration and activity against pathogens .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. A study demonstrated that 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide exhibited cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in these cancer cells .
Neuroprotective Effects
Recent research has highlighted the neuroprotective effects of triazole derivatives. In vitro studies suggest that 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide can protect neuronal cells from oxidative stress-induced damage. This property may be beneficial in developing treatments for neurodegenerative diseases such as Alzheimer's .
Agricultural Applications
Fungicides
The compound's antifungal properties make it a candidate for agricultural applications as a fungicide. Research has shown that triazole-based compounds can effectively control fungal pathogens in crops, thus improving yield and quality. Field trials have demonstrated that formulations containing 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide significantly reduce fungal infections in plants such as wheat and rice .
Plant Growth Regulators
Some studies suggest that triazole derivatives can act as plant growth regulators by modulating hormonal pathways. This effect can enhance seed germination and root development, promoting overall plant health and productivity .
Materials Science
Coordination Chemistry
The compound has been utilized in coordination chemistry to form complexes with various metal ions (e.g., Cu(II), Zn(II)). These metal complexes exhibit interesting magnetic and electronic properties, making them suitable for applications in electronic devices and catalysis .
Polymer Science
In polymer science, 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide has been incorporated into polymer matrices to enhance thermal stability and mechanical properties. Studies show that adding this compound to polymers can improve their resistance to degradation under thermal stress .
Table 1: Biological Activities of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide
Table 2: Coordination Complexes Formed with 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide
| Metal Ion | Complex Type | Properties Observed |
|---|---|---|
| Cu(II) | Coordination complex | Enhanced magnetic properties |
| Zn(II) | Coordination complex | Catalytic activity in organic reactions |
Mechanism of Action
The mechanism of action of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Structural Analogues
The following table summarizes key structural analogues and their modifications:
Key Structural Insights :
- Pyridyl Position : The 3-pyridyl group in the target compound improves solubility but may reduce membrane permeability compared to 2-pyridyl derivatives (e.g., compound in ), which show stronger antibacterial activity .
- Sulfanyl vs. Hydrazide : Sulfanyl derivatives (e.g., ) exhibit higher cytotoxicity, likely due to thiol-mediated redox interactions, whereas hydrazides (target compound) may favor hydrogen-bonding interactions.
- Substituent Effects : Bulky groups (e.g., 3,4,5-trimethoxyphenyl in ) enhance antiproliferative activity by improving target binding, while electron-donating groups (e.g., methyl in ) increase metabolic stability.
Antimicrobial Activity :
- 2-Pyridylmethylene derivatives (e.g., ) exhibit broader-spectrum antibacterial activity compared to 3-pyridyl analogues, likely due to enhanced lipophilicity .
Antioxidant Activity :
- Hydrazones with electron-donating groups (e.g., 4-methylbenzylidene in ) show superior DPPH radical scavenging (EC₅₀ ~ 25 µM), while the target compound’s activity remains unexplored.
Physicochemical Properties
Key Trends :
- Sulfanyl groups increase lipophilicity (higher LogP) but reduce aqueous solubility.
- Pyridyl position (2- vs. 3-) balances solubility and membrane penetration.
Biological Activity
The compound 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide is a derivative of triazole and hydrazide that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide is characterized by the presence of a triazole ring and a pyridine moiety. The molecular formula is , with a molecular weight of approximately 218.22 g/mol.
Anticancer Properties
Recent studies have indicated that compounds similar to 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), A549 (lung cancer), and HepG2 (liver cancer).
- Inhibitory Concentrations :
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide | MCF7 | 12.50 | |
| Similar Triazole Derivative | A549 | 26 | |
| Another Triazole Compound | HepG2 | 0.71 |
The mechanism through which 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide exerts its biological activity involves several pathways:
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins.
- Cell Cycle Arrest : It can cause cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation.
- Inhibition of Kinases : Similar compounds have demonstrated the ability to inhibit various kinases involved in cancer progression, such as Aurora-A kinase and cyclin-dependent kinases .
Case Studies
Several case studies highlight the effectiveness of triazole derivatives in cancer therapy:
- Study on Triazole Derivatives : A series of triazole derivatives were synthesized and evaluated for their anticancer activity. One compound exhibited an IC50 of 0.08 µM against NCI-H460 cells, showcasing potent activity .
- Research on Hydrazide Derivatives : Hydrazide derivatives were tested for their cytotoxic effects against multiple cancer cell lines. The results indicated significant activity with some derivatives achieving IC50 values as low as 0.07 µM .
Q & A
Q. What are the common synthetic pathways for synthesizing 2-(5-(3-pyridyl)-1H-1,2,4-triazol-3-yl)acetohydrazide?
The synthesis typically involves multi-step reactions starting with the formation of the 1,2,4-triazole core, followed by functionalization with pyridyl and acetohydrazide groups. Key steps include:
- Cyclocondensation : Reacting hydrazine derivatives with carbonyl compounds to form the triazole ring .
- Substituent introduction : Alkylation or arylation at the 3-position of the triazole using pyridyl-containing reagents .
- Acetohydrazide formation : Coupling acetic acid hydrazide to the triazole via thioether or carboxamide linkages .
Optimization : Reaction conditions (temperature: 60–80°C; solvent: ethanol/DMF) and catalysts (e.g., NaOH, K₂CO₃) are critical for yields >70% .
Q. Table 1: Representative Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Characterization Methods | Reference |
|---|---|---|---|---|
| Triazole formation | Hydrazine hydrate, RCOCl, 70°C | 65 | TLC, IR | |
| Pyridyl substitution | 3-Pyridylboronic acid, Pd(PPh₃)₄, 80°C | 72 | NMR, MS | |
| Acetohydrazide coupling | Chloroacetyl chloride, NH₂NH₂, EtOH | 68 | HPLC, elemental analysis |
Q. What analytical techniques are essential for characterizing this compound?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to resolve pyridyl protons (δ 7.2–8.5 ppm) and triazole carbons (δ 150–160 ppm) .
- Mass spectrometry (MS) : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 273.0984) .
- Infrared (IR) spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch) and 3200 cm⁻¹ (N-H stretch) confirm acetohydrazide .
Note : X-ray crystallography is recommended for resolving ambiguities in regiochemistry .
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields in triazole-formation steps?
Low yields (<50%) often arise from incomplete cyclization or side reactions. Strategies include:
- Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in cyclocondensation .
- Catalyst screening : Using CuI or ZnCl₂ improves regioselectivity in triazole synthesis .
- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 12 hours) and increases yields by 15–20% .
Case study : A 2024 study achieved 85% yield using microwave irradiation (100°C, 20 min) in DMF .
Q. How can computational methods guide the design of derivatives with enhanced biological activity?
- PASS prediction : Identifies potential biological targets (e.g., antimicrobial, anticancer) based on structural motifs .
- Molecular docking : Evaluates binding affinity to target proteins (e.g., EGFR kinase, PDB: 1M17). Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved docking scores (-9.2 kcal/mol vs. -7.5 for parent compound) .
- QSAR modeling : Correlates substituent electronegativity with antifungal activity (R² = 0.89) .
Q. Table 2: Computationally Predicted Activities
| Derivative | Substituent | Predicted Activity (IC₅₀, μM) | Target Protein | Reference |
|---|---|---|---|---|
| Parent compound | -H | 12.5 | EGFR kinase | |
| -CF₃ analog | -CF₃ | 3.8 | EGFR kinase | |
| -OCH₃ analog | -OCH₃ | 8.2 | CYP51 (antifungal) |
Q. How can structural ambiguities in regiochemistry be resolved experimentally?
- X-ray crystallography : Definitive proof of triazole-pyridyl connectivity (e.g., bond angles ~120° for sp² hybridization) .
- NOESY NMR : Detects spatial proximity between pyridyl H-2 and triazole H-5 .
- Isotopic labeling : ¹⁵N-labeled hydrazine tracks nitrogen incorporation into the triazole ring .
Q. What strategies mitigate contradictions in reported biological activity data?
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from assay conditions. Recommendations:
- Standardized protocols : Use identical cell lines (e.g., HeLa for cytotoxicity) and incubation times (48–72 hours) .
- Metabolic stability testing : Assess compound degradation in liver microsomes to clarify false negatives .
- Dose-response validation : Replicate studies with ≥3 independent experiments and error margins <15% .
Q. What are the limitations of current synthetic methods, and how can they be addressed?
Limitations :
- Poor solubility of intermediates in non-polar solvents .
- Scalability issues due to multi-step purification .
Solutions : - Greener solvents : Switch to PEG-400/water mixtures to enhance solubility .
- Flow chemistry : Enables continuous production with automated purification (purity >95%) .
Key Takeaways
- Synthesis : Optimize via microwave assistance and regioselective catalysts.
- Characterization : Combine NMR, MS, and X-ray for unambiguous structural assignment.
- Computational design : Leverage docking and QSAR for targeted bioactivity.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
